

The Historical Application of Lead Thiosulfate in Photographic Toning Processes

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Compound of Interest

Compound Name: Lead thiosulfate

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Application Notes and Protocols

Introduction

Historically, the permanence and aesthetic quality of silver-based photographic prints were significant concerns for 19th and early 20th-century photographers. While sodium thiosulfate was the near-universal fixing agent to remove unexposed silver halides, a variety of chemical toning processes were employed to alter the final color of the print and enhance its archival stability. Among these, toners utilizing lead salts, in conjunction with sodium thiosulfate, played a niche but notable role. These toning baths relied on the in-situ formation of **lead thiosulfate** complexes, which would then react with the metallic silver image to produce a more stable and often aesthetically pleasing toned print. The resulting image tone was typically a rich brown to purple-brown, achieved through the conversion of the silver image to lead sulfide.

This document outlines the historical context, chemical principles, and reconstructed experimental protocols for the use of **lead thiosulfate** chemistry in the toning of "printing-out papers" (P.O.P.), a common type of photographic paper in the late 19th and early 20th centuries.

Principle of Lead Toning

Lead toning is a form of metal replacement toning where the elemental silver (Ag) of the photographic image is converted to lead sulfide (PbS). This process was typically carried out using a "combined toning and fixing bath," which contained a lead salt (such as lead acetate or lead nitrate), sodium thiosulfate (hypo), and often other additives like alum and gold chloride.

The key chemical steps are:

- **Formation of Lead Thiosulfate Complexes:** In the aqueous solution of the toning bath, lead ions (Pb^{2+}) from the lead salt react with thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$) to form various soluble **lead thiosulfate** complexes.
- **Decomposition and Sulfiding:** These **lead thiosulfate** complexes are unstable and decompose to release sulfide ions (S^{2-}).
- **Image Toning:** The sulfide ions then react with the metallic silver of the photographic print to form highly stable, brownish lead sulfide (PbS) and silver sulfide (Ag_2S), which replaces or coats the original silver particles.
- **Fixing:** Simultaneously, the sodium thiosulfate in the bath dissolves any remaining unexposed silver halides, thus fixing the image.

The inclusion of alum (a potassium aluminum sulfate) helped to harden the gelatin emulsion of the photographic paper, preventing it from becoming too soft during processing. Gold chloride was often added to these combined baths to produce a wider range of tones, from purple-brown to blue-black, as gold would also deposit onto the silver image.^[1]

Experimental Protocols

The following protocols are reconstructed from historical accounts and are intended for research and informational purposes only. Extreme caution should be exercised when handling lead salts, as they are highly toxic. All procedures should be carried out in a well-ventilated area with appropriate personal protective equipment.

Protocol 1: Combined Lead-Gold Toning and Fixing Bath for Printing-Out Paper

This protocol is based on historical "combined toning-fixing" formulas that were popular for their convenience, as they toned and fixed the print in a single step.^[1]

Materials:

- Stock Solution A: Lead Acetate Solution (10% w/v)
 - Lead(II) Acetate Trihydrate: 10 g
 - Distilled Water: to make 100 mL
- Stock Solution B: Sodium Thiosulfate Solution (40% w/v)
 - Sodium Thiosulfate (Hypo): 40 g
 - Distilled Water: to make 100 mL
- Stock Solution C: Alum Solution (10% w/v)
 - Potassium Alum: 10 g
 - Distilled Water: to make 100 mL
- Stock Solution D: Gold Chloride Solution (1% w/v)
 - Gold(III) Chloride: 1 g
 - Distilled Water: to make 100 mL
- Printing-Out Paper (P.O.P.) print, exposed to a negative until the desired density is reached.
- Trays for processing
- Graduated cylinders
- Protective gloves and eyewear

Procedure:

- Preparation of the Toning-Fixing Bath:
 - In a clean glass container, add 700 mL of warm distilled water.

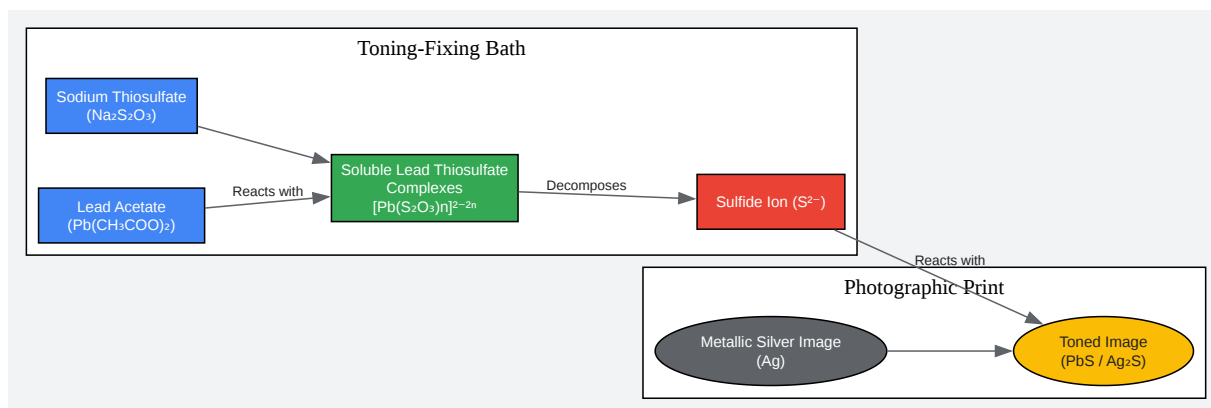
- Slowly add and dissolve 200 g of Sodium Thiosulfate.
- While stirring, slowly add 25 g of Potassium Alum and dissolve.
- In a separate container, dissolve 1 g of Lead Acetate in 50 mL of distilled water.
- Slowly, and with constant stirring, add the Lead Acetate solution to the Sodium Thiosulfate and Alum solution. A milky precipitate will form.
- Allow the solution to cool and then add 100 mL of a 1% Gold Chloride solution.
- Let the solution stand for 24 hours before use.
- Pre-washing the Print:
 - Wash the exposed P.O.P. print in running water for 5-10 minutes to remove excess free silver nitrate.
- Toning and Fixing:
 - Immerse the pre-washed print into the combined toning-fixing bath.
 - Agitate the print gently and continuously.
 - The toning process can take from 10 to 20 minutes. The image will first lose some of its initial reddish color and then gradually shift to a rich brown or purplish-brown tone.
 - The final tone depends on the duration of toning, the specific paper used, and the composition of the bath.
- Final Washing:
 - After toning to the desired color, wash the print in running water for at least 30 minutes to ensure all residual chemicals are removed.
- Drying:
 - Dry the print as desired.

Data Presentation

Parameter	Value	Notes
Toning Time	10 - 20 minutes	Longer times generally produce cooler, more purplish tones.
Expected Tone	Rich brown to purplish-brown	Varies with paper type and toning duration.
Bath Capacity	Approx. 8-10 8x10" prints per liter	Capacity is limited; fresh solution is recommended for consistent results.
Bath Temperature	18-22°C (65-72°F)	Higher temperatures can accelerate toning but may soften the emulsion.

Visualizations

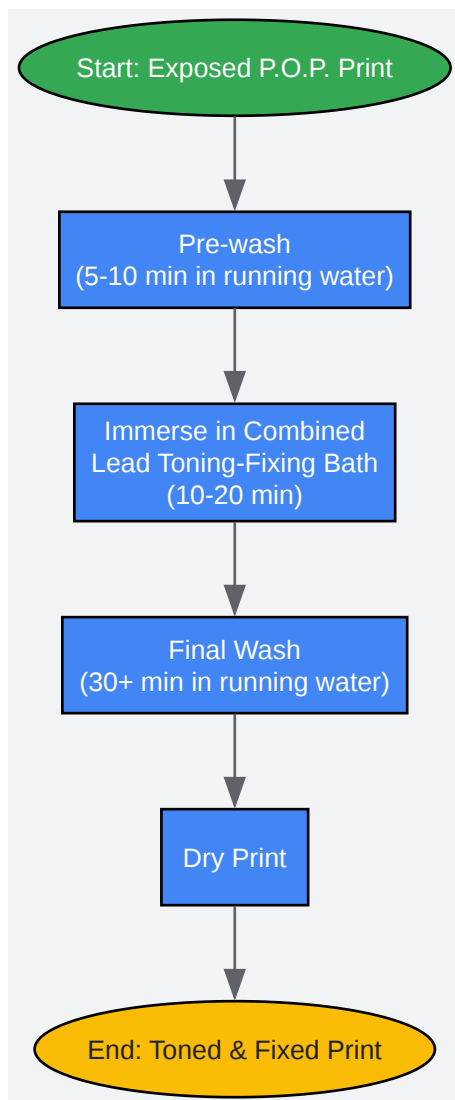
Chemical Pathway of Lead Toning



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Caption: Chemical pathway of lead sulfide toning.

Experimental Workflow for Lead Toning



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Caption: Experimental workflow for lead toning.

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References

- 1. researchgate.net [researchgate.net]
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